An In-depth Technical Guide on 2-Phenylpyrimidine-5-carbaldehyde
An In-depth Technical Guide on 2-Phenylpyrimidine-5-carbaldehyde
This technical guide provides a comprehensive overview of the core properties of 2-Phenylpyrimidine-5-carbaldehyde, catering to researchers, scientists, and drug development professionals. The document details the compound's physicochemical characteristics, spectral data, and a plausible synthetic route. Furthermore, it explores the biological significance of the 2-phenylpyrimidine scaffold, particularly its role as an inhibitor of Bruton's tyrosine kinase (BTK) within the B-cell receptor (BCR) signaling pathway.
Core Properties and Physicochemical Data
2-Phenylpyrimidine-5-carbaldehyde is a solid, aromatic aldehyde with the chemical formula C₁₁H₈N₂O.[1] It serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the development of therapeutic agents.[2][3]
Table 1: Physicochemical Properties of 2-Phenylpyrimidine-5-carbaldehyde
| Property | Value | Source |
| CAS Number | 130161-46-5 | [1] |
| Molecular Formula | C₁₁H₈N₂O | [1] |
| Molecular Weight | 184.20 g/mol | |
| Melting Point | 132.5-134 °C | |
| Boiling Point | 213.7 ± 13.0 °C (Predicted) | [4] |
| Solubility | Soluble in polar organic solvents. | [5] |
| Appearance | Solid | |
| Hazards | Irritant |
Spectral Data Analysis
1H NMR Spectroscopy
The proton NMR spectrum of 2-Phenylpyrimidine-5-carbaldehyde is expected to exhibit distinct signals corresponding to the aldehyde proton, the pyrimidine ring protons, and the phenyl ring protons. The aldehyde proton (CHO) should appear as a singlet in the downfield region, typically between δ 9.8 and 10.0 ppm. The protons on the pyrimidine ring will likely appear as singlets or doublets depending on their coupling, and the phenyl group protons will present as a multiplet in the aromatic region (δ 7.0-8.5 ppm).
13C NMR Spectroscopy
The carbon NMR spectrum will show a characteristic peak for the carbonyl carbon of the aldehyde group in the downfield region (around 190 ppm). The carbon atoms of the pyrimidine and phenyl rings will resonate in the aromatic region (approximately 120-170 ppm).
Infrared (IR) Spectroscopy
The IR spectrum is expected to show a strong absorption band for the carbonyl (C=O) stretching of the aldehyde group around 1700 cm⁻¹. Characteristic C-H stretching vibrations for the aromatic rings and the aldehyde group will also be present. Aromatic C-H stretching typically appears above 3000 cm⁻¹, while the aldehyde C-H stretch shows two bands around 2850 and 2750 cm⁻¹.[6]
Mass Spectrometry
The mass spectrum should display a molecular ion peak (M+) corresponding to the molecular weight of the compound (184.20 g/mol ). Common fragmentation patterns for aromatic aldehydes include the loss of the formyl radical (-CHO), leading to a significant fragment at M-29.[7]
Synthesis and Experimental Protocols
A common and effective method for the synthesis of aromatic aldehydes is the Vilsmeier-Haack reaction.[8] This reaction introduces a formyl group onto an electron-rich aromatic or heteroaromatic ring using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[8]
Plausible Synthetic Protocol: Vilsmeier-Haack Reaction
A detailed experimental protocol for the direct synthesis of 2-Phenylpyrimidine-5-carbaldehyde is not explicitly available in the searched literature. However, based on the general procedure for the Vilsmeier-Haack reaction, a plausible synthetic route can be outlined.[8][9]
Reaction Scheme:
2-Phenylpyrimidine + Vilsmeier Reagent (DMF/POCl₃) → 2-Phenylpyrimidine-5-carbaldehyde
Experimental Procedure:
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Preparation of the Vilsmeier Reagent: In a cooled, two-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, phosphorus oxychloride (1.1 equivalents) is slowly added to N,N-dimethylformamide (3-4 equivalents) with constant stirring. The reaction is typically performed at 0-10 °C. The mixture is stirred for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.
-
Formylation: 2-Phenylpyrimidine (1 equivalent) is dissolved in a suitable solvent (e.g., dichloromethane or excess DMF) and added dropwise to the prepared Vilsmeier reagent at 0 °C.
-
Reaction Progression: The reaction mixture is then allowed to warm to room temperature and may require heating (e.g., 60-80 °C) for several hours to drive the reaction to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled and carefully poured into crushed ice. The mixture is then neutralized with a base, such as a saturated sodium bicarbonate solution or sodium hydroxide solution, until the pH is neutral or slightly basic.
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Extraction and Purification: The aqueous mixture is extracted with an organic solvent like ethyl acetate or dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 2-phenylpyrimidine-5-carbaldehyde.
Biological Significance and Signaling Pathways
Derivatives of 2-phenylpyrimidine have emerged as a significant class of molecules in drug discovery, particularly as inhibitors of Bruton's tyrosine kinase (BTK).[10][11] BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which plays a central role in the proliferation, differentiation, and survival of B-cells.[12][13] Dysregulation of the BCR signaling pathway is implicated in various B-cell malignancies, making BTK an attractive therapeutic target.[12][14]
The B-cell Receptor (BCR) Signaling Pathway and BTK Inhibition
The BCR signaling cascade is initiated upon antigen binding to the B-cell receptor. This triggers a series of phosphorylation events mediated by various kinases, including Lyn and Syk. Activated Syk then phosphorylates and activates BTK.[13] Activated BTK, in turn, phosphorylates downstream targets such as phospholipase C gamma 2 (PLCγ2), leading to the activation of transcription factors like NF-κB, which promote cell survival and proliferation.[10]
2-Phenylpyrimidine derivatives have been designed to inhibit the kinase activity of BTK, thereby blocking the downstream signaling cascade and inducing apoptosis in malignant B-cells.[10][11]
Below is a diagram illustrating the B-cell receptor signaling pathway and the point of inhibition by 2-phenylpyrimidine derivatives.
Conclusion
2-Phenylpyrimidine-5-carbaldehyde is a key building block in medicinal chemistry, with its derivatives showing significant promise as therapeutic agents. While some of its fundamental physicochemical properties require further experimental determination, its synthetic accessibility via reactions like the Vilsmeier-Haack makes it a valuable precursor. The role of the 2-phenylpyrimidine scaffold in inhibiting the BTK enzyme highlights its importance in the development of novel treatments for B-cell malignancies. This guide provides a solid foundation for researchers and drug development professionals working with this important class of compounds.
References
- 1. 2-Phenylpyrimidine-5-carbaldehyde, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 2. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 90905-33-2 CAS MSDS (2-Methylpyrimidine-5-carbaldehyde) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 12. Targeting Bruton's tyrosine kinase signaling as an emerging therapeutic agent of B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibitors of B-cell Receptor Signaling for patients with B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
